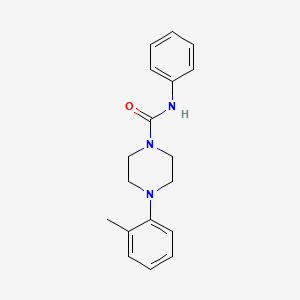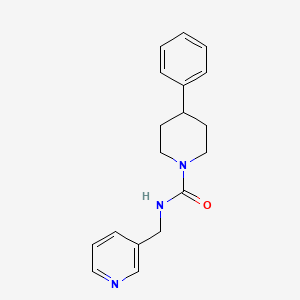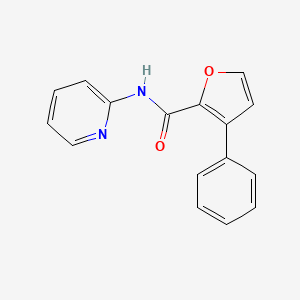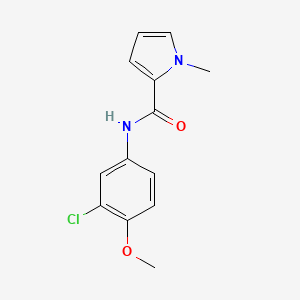
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, also known as P3C, is a synthetic compound that has been extensively studied for its potential applications in scientific research. P3C is a member of the chromene family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a wide range of applications in scientific research, including as a tool for studying the immune system, cancer, and neurodegenerative diseases. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been demonstrated to stimulate the production of cytokines and chemokines, which are important signaling molecules in the immune system. This property has led to the use of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide as an adjuvant in vaccines to enhance their effectiveness.
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been shown to have anti-tumor properties, and has been studied for its potential use in cancer therapy. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
In addition, N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have neuroprotective properties, and to improve cognitive function in animal models of these diseases.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the activation of toll-like receptor 7 (TLR7) and TLR8. These receptors are part of the innate immune system, and are involved in the recognition of pathogens and the initiation of immune responses. Activation of TLR7 and TLR8 by N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide leads to the production of cytokines and chemokines, which are important for the activation of the adaptive immune system.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the stimulation of cytokine and chemokine production, the induction of apoptosis in cancer cells, and the improvement of cognitive function in animal models of neurodegenerative diseases. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory properties, and to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities with high purity. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide also has a well-defined structure, which allows for precise control over its activity. However, one limitation of using N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide research. One area of interest is the development of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the use of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide as an adjuvant in vaccines to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, and to identify other potential applications for this compound in scientific research.
Méthodes De Synthèse
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the condensation of 3-pyridinemethanol with 3-formylchromone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 3-isocyanatopropyltriethoxysilane. This synthesis method has been optimized to produce high yields of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide with high purity.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(18-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)20-11-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMNFDZXIDZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Pyridin-3-YL)methyl]-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)



![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)
![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)